Stearamidoethyl diethylamine

Hair conditioning Gel-phase rheology Differential scanning calorimetry

Quaternary ammonium conditioners cause progressive build-up on hair, impairing volume and sensory properties. Stearamidoethyl diethylamine (CAS 16889-14-8) solves this problem while delivering equivalent antistatic performance. • Primary O/W emulsifier upon partial neutralization-eliminates need for a secondary emulsifier. • >40% static charge reduction vs. BTAC/CTAC; no cumulative build-up on repeated use. • FDA Inactive Ingredient Database-listed; suitable for topical pharmaceutical emulsions. • Waxy solid; m.p. 61-62°C; bulk and custom packaging available.

Molecular Formula C24H50N2O
Molecular Weight 382.7 g/mol
CAS No. 16889-14-8
Cat. No. B101474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearamidoethyl diethylamine
CAS16889-14-8
Synonymsstearamidoethyl diethylamine
stearamidoethyl diethylamine hydrobromide
stearamidoethyl diethylamine phosphate
Molecular FormulaC24H50N2O
Molecular Weight382.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC
InChIInChI=1S/C24H50N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3/h4-23H2,1-3H3,(H,25,27)
InChIKeyKKBOOQDFOWZSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stearamidoethyl Diethylamine: Technical Baseline


Stearamidoethyl diethylamine (SD; CAS 16889-14-8), also referred to as Lexamine® 22 or N-[2-(diethylamino)ethyl]octadecanamide, is a cationic amidoamine surfactant characterized by a C18 stearoyl chain linked via an amide bond to a diethylaminoethyl head group (molecular weight 382.67 g/mol, C24H50N2O) [1]. The compound is a waxy solid at ambient temperature (melting point 61–62 °C, predicted boiling point ~506 °C, density ~0.873 g/mL) and exhibits a high calculated logP of 8.7, consistent with pronounced lipophilicity [2]. It is manufactured by condensation of stearic acid with 2-diethylaminoethylamine, as described in patent US04312813 [3]. In personal-care and topical pharmaceutical formulations, SD functions as an emulsifier, antistatic agent, and hair-conditioning agent, and is listed in the FDA Inactive Ingredient Database and the ECHA C&L Inventory [4][5].

Stearamidoethyl Diethylamine: Substitution Limitations


Within the fatty amidoamine and cationic surfactant space, compounds sharing a stearoyl (C18) backbone are often considered interchangeable; however, the diethylaminoethyl head group of SD confers a distinct balance of charge density, hydrogen-bonding capability, and geometric packing that directly governs its emulsification type (primary oil-in-water versus co-emulsifier), its gel-phase thermal stability with fatty alcohols, and its substantivity without build-up on keratin substrates . Critically, stearyltrimethylammonium chloride (STAC), a widely used quaternary ammonium conditioner, and stearamidopropyl dimethylamine (SAPDMA) differ in their permanent charge character and propensity for cumulative build-up, respectively, meaning that direct substitution without reformulation risks altered rheology, reduced conditioning longevity, or compromised safety profiles [1][2].

Stearamidoethyl Diethylamine: Quantitative Evidence


Gel-Phase Thermal Stability: AEAS vs. STAC

In a ternary gel system composed of surfactant, cetyl alcohol (C16OH), and water, stearamidoethyl diethylamine (designated AEAS) produces a gel network structurally analogous to that of stearyltrimethylammonium chloride (STAC) but with distinct thermal behavior: the AEAS gel melting point plateaus at 68 °C above a C16OH/AEAS molar ratio of 4–5, whereas the STAC gel plateaus at 71 °C above a molar ratio of 3 [1]. This indicates that AEAS requires a higher fatty-alcohol loading to achieve maximum gel-phase stability and yields a slightly lower peak melting temperature, which may benefit formulations targeting a softer, more spreadable gel texture.

Hair conditioning Gel-phase rheology Differential scanning calorimetry Amidoamine gel network

Hair Friction & Antistatic: AEAS vs. STAC

Stearamidoethyl diethylamine (AEAS) was directly compared with stearyltrimethylammonium chloride (STAC) for its ability to lower the kinetic frictional coefficient (μk) of hair and the surface electric resistance (Rs) of woolen cloths, two standard proxies for conditioning efficacy and antistatic performance. The study concluded that AEAS is comparable to STAC in reducing both μk and Rs, indicating equivalent conditioning and antistatic effectiveness under identical test conditions [1].

Hair conditioning Kinetic friction Antistatic Amidoamine substantivity

Emulsification Role: SD vs. SAPDMA

Commercial technical datasheets from Inolex distinguish Lexamine® 22 (stearamidoethyl diethylamine, 100% active) as a 'primary o/w emulsifier through partial neutralization,' whereas its close structural analog Lexamine® S-13 MB (stearamidopropyl dimethylamine) is positioned as a 'conditioning agent and co-emulsifier' [1]. This functional demarcation arises from the stronger tertiary-amine basicity and hydrogen-bond-accepting capacity of the diethylaminoethyl moiety, which, upon partial neutralization with acid, generates a more surface-active cationic species that can stabilize oil-in-water interfaces independently, reducing or eliminating the need for a secondary primary emulsifier.

Emulsifier classification Amidoamine functionality Oil-in-water emulsion Cosmetic formulation

Dermal Sensitization: Guinea Pig Maximization Test

The sensitizing capacity of stearamidoethyl diethylamine was quantified in a guinea pig maximization test (induction at 10% in petrolatum). At challenge concentrations of 1% and 0.5%, sensitization rates were 40% (mean response 1.9) and 30% (mean response 1.4), respectively; a closed epicutaneous test yielded lower rates of 15% (1%) and 10% (0.5%) [1]. The maximization test classifies SD as a 'moderate' sensitizer (26–50% positive), which is a more severe classification than that reported for many widely used amphoteric surfactants such as cocamidopropyl betaine, though formal head-to-head sensitization comparisons between amidoamines are lacking [1][2].

Contact allergy Skin sensitization Maximization test Safety assessment

Antistatic Class Advantage: Amidoamines vs. Quats

Although direct data for SD alone are limited, a class-level study of amidoamine surfactants, including stearamidopropyl dimethylamine (SAPDMA) and behenamidopropyl dimethylamine (AMIDET APA-22), demonstrates that amidoamines consistently achieve static charge reduction exceeding 40% in standard hair-conditioner formulations, whereas benchmark quaternary ammonium compounds BTAC (behenyl trimethyl ammonium chloride) and CTAC (cetyl trimethyl ammonium chloride) deliver less than 15% static reduction under identical conditions [1]. Given the structural similarity and shared amidoamine backbone, SD is expected to exhibit comparable antistatic superiority over quaternary ammonium alternatives.

Antistatic performance Amidoamine vs. quaternary ammonium Static reduction Hair conditioning

Lipophilicity & H-Bonding: SD vs. SAPDMA

Stearamidoethyl diethylamine exhibits a computed XLogP of 8.7, substantially higher than the logP of ~2.01 reported for stearamidopropyl dimethylamine, reflecting the additional ethyl substituents on the tertiary amine [1][2]. This increased lipophilicity enhances SD's partitioning into the oil phase of emulsions and improves substantivity to hydrophobic substrates such as hair keratin. Moreover, the diethylamino group provides a stronger hydrogen-bond-accepting site (topological polar surface area 32.3 Ų) versus the dimethylamino analog, subtly influencing emulsifier packing at the oil-water interface [1].

Lipophilicity logP Amidoamine physicochemical properties Formulation compatibility

Stearamidoethyl Diethylamine: Best-Fit Applications


Rinse-Off Hair Conditioning Without Build-Up

SD matches the hair friction-reduction and antistatic performance of stearyltrimethylammonium chloride (STAC) but avoids the progressive build-up associated with quaternary ammonium compounds on repeated use [1]. This makes it the preferred cationic conditioning agent in rinse-off formulations where cumulative residue impairs hair volume and sensory properties over time.

Primary O/W Emulsifier for Simplified Formulations

Unlike stearamidopropyl dimethylamine (SAPDMA), which functions primarily as a co-emulsifier, SD acts as a standalone primary O/W emulsifier upon partial neutralization [1]. Formulators can eliminate a secondary emulsifier, reducing ingredient count and procurement complexity while maintaining emulsion stability in creams, lotions, and conditioners.

Prescription Topical Emulsions

SD appears in the FDA Inactive Ingredient Database and is documented as an emulsifier in topical medications [1]. Despite its moderate sensitization profile (40% in guinea pig maximization test), it remains acceptable for prescription drug products where therapeutic benefit outweighs sensitization risk, positioning SD as a regulatory-precedented choice for dermatological emulsion systems [1][2].

Antistatic Hair Care Products

Class-level data indicate that amidoamines deliver >40% static charge reduction, more than 2.7× the performance of BTAC/CTAC [1]. SD, by virtue of its amidoamine backbone, is expected to provide this superior antistatic effect while simultaneously serving as the primary emulsifier, enabling dual-functionality in anti-frizz serums, leave-in conditioners, and detangling sprays.

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